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Compound of Interest

Compound Name: J-1149

Cat. No.: B12362954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) profile of PHX1149, a dipeptidyl peptidase-4 (DPP4) inhibitor. The

information is compiled from clinical studies in healthy human subjects and is intended to serve

as a core resource for professionals in the field of drug development and metabolic disease

research.

Executive Summary
PHX1149 is an orally active, small molecule inhibitor of dipeptidyl peptidase-4 (DPP4) under

development for the treatment of type 2 diabetes mellitus.[1] It is characterized by its high water

solubility and selectivity for DPP4.[1] Clinical studies in healthy adults have demonstrated a

pharmacokinetic and pharmacodynamic profile that supports a once-daily dosing regimen.[1]

PHX1149 exhibits dose-proportional increases in exposure and has a half-life of approximately

10 to 13 hours.[1] No significant drug accumulation has been observed with multiple dosing.[1]

Pharmacodynamic assessments have confirmed potent and sustained inhibition of plasma

DPP4 activity.[1]
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Property Value Reference

Molecular Weight 241.16 Da [1]

Water Solubility >2 g/mL [1]

Biochemical IC₅₀ for DPP4 2.5 nmol/L [1]

Selectivity Index vs. other DPP

family members
15- to 319-fold [1]

Pharmacokinetic Profile
The pharmacokinetic parameters of PHX1149 have been evaluated in healthy adult subjects in

single and multiple ascending dose studies.[1]

Absorption
Following oral administration, PHX1149 is absorbed with the time to reach maximum plasma

concentration (Tmax) ranging from 2 to 4 hours.[1]

Distribution
Specific details on the volume of distribution and protein binding of PHX1149 are not available

in the cited literature.

Metabolism
The metabolic pathways of PHX1149 have not been detailed in the available clinical study

reports.

Excretion
The primary route and extent of excretion of PHX1149 are not specified in the available

literature.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of PHX1149 from a single

and multiple-dose study in healthy subjects.[1]
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Table 1: Single Ascending Dose Pharmacokinetic Parameters of PHX1149[1]

Dose
Cmax
(ng/mL)

Tmax (h)
AUC₀-t
(ng·h/mL)

AUC₀-∞
(ng·h/mL)

t½ (h)

50 mg Mean (SD) 2-4 Mean (SD) Mean (SD) ~10-13

100 mg Mean (SD) 2-4 Mean (SD) Mean (SD) ~10-13

200 mg Mean (SD) 2-4 Mean (SD) Mean (SD) ~10-13

400 mg Mean (SD) 2-4 Mean (SD) Mean (SD) ~10-13

500 mg Mean (SD) 2-4 Mean (SD) Mean (SD) ~10-13

Note: Specific mean and standard deviation (SD) values for Cmax, AUC₀-t, and AUC₀-∞ were

not provided in the source material, but the study reported dose-proportional increases in these

parameters.

Table 2: Multiple Ascending Dose Pharmacokinetic Parameters of PHX1149 (Day 13)[1]

Dose (QD
for 13 days)

Cmax
(ng/mL)

Tmax (h)
AUC₀-t
(ng·h/mL)

t½ (h)
Accumulati
on Index

50 mg Mean (SD) 2-4 Mean (SD) ~10-13 Not Observed

100 mg Mean (SD) 2-4 Mean (SD) ~10-13 Not Observed

200 mg Mean (SD) 2-4 Mean (SD) ~10-13 Not Observed

400 mg Mean (SD) 2-4 Mean (SD) ~10-13 Not Observed

Note: Specific mean and standard deviation (SD) values for Cmax and AUC₀-t were not

provided in the source material, but the study reported no drug accumulation.
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PHX1149 is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP4). DPP4 is

responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1

(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP4,

PHX1149 increases the circulating levels of active GLP-1 and GIP.[2][3] This leads to

enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed

glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2]

[3]

DPP4 Inhibition
In a multiple-dose study, PHX1149 demonstrated significant and sustained inhibition of plasma

DPP4 activity.[1]

Table 3: Plasma DPP4 Inhibition at 24 Hours Post-Dose (Day 13)[1]

Dose (QD for 13 days) Mean DPP4 Inhibition (%)

≥100 mg ≥50%

400 mg ~90%

Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on the available

information and general practices for this class of compounds. Specific, granular details of the

protocols for the PHX1149 study are not publicly available.

Clinical Study Design
Two double-blind, randomized, placebo-controlled studies were conducted in healthy male and

female subjects aged 18 to 60 years.[1]

Single-Dose Study: Subjects received a single oral dose of PHX1149 (50 to 500 mg) or

placebo.[1]

Multiple-Dose Study: Subjects received a daily oral dose of PHX1149 (50 to 400 mg) or

placebo for 13 days.[1]
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A sequential dose escalation design was used in both studies.[1]

Pharmacokinetic Analysis
Blood Sampling: Blood samples were collected at various time points from 1 hour before to

24 hours after dosing on day 1 in the single-dose study, and on days 1, 7, and 13 in the

multiple-dose study.[1]

Bioanalytical Method: While the specific method for PHX1149 is not detailed, the

quantification of DPP4 inhibitors in human plasma is typically performed using validated

high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass

spectrometry (LC-MS/MS) methods.

Pharmacokinetic Parameters: The following pharmacokinetic parameters were determined

from plasma concentration-time data using non-compartmental analysis: Cmax, Tmax,

AUC₀-t, AUC₀-∞, and t½.[1] The drug accumulation index was calculated in the multiple-dose

study.[1]

Pharmacodynamic Analysis (DPP4 Activity Assay)
Principle: The enzymatic activity of DPP4 in plasma samples was measured to assess the

pharmacodynamic effect of PHX1149.[1] These assays typically utilize a synthetic substrate

for DPP4 that, when cleaved, produces a fluorescent or chromogenic product. The rate of

product formation is proportional to the DPP4 activity.

General Protocol:

Plasma samples are incubated with a fluorogenic substrate, such as Gly-Pro-

aminomethylcoumarin (AMC).

DPP4 in the plasma cleaves the substrate, releasing free AMC.

The fluorescence of the liberated AMC is measured over time using a fluorescence plate

reader.

The rate of increase in fluorescence is used to calculate DPP4 activity.
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The percentage of DPP4 inhibition is determined by comparing the activity in samples

from subjects treated with PHX1149 to those who received a placebo.

Safety and Tolerability Assessment
Adverse events (AEs) were monitored throughout both studies via physical examinations, vital

sign measurements, and clinical laboratory testing.[1] Electrocardiography was also performed.

[1]
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Caption: Mechanism of action of PHX1149 via DPP4 inhibition.
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Caption: Generalized workflow for pharmacokinetic and pharmacodynamic studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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